7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Kinase inhibitors CDK2 Structure–activity relationship

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS 1368024-36-5) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine family, a purine bioisostere scaffold extensively explored for kinase inhibitor design. The compound features a bromine atom at the 7-position and a carboxylic acid at the 3-position, enabling orthogonal derivatization via transition-metal-catalyzed cross-coupling and amide bond formation, respectively.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
Cat. No. B11868097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=NC2=C(NN=C2C(=N1)Br)C(=O)O
InChIInChI=1S/C6H3BrN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)
InChIKeyAGOITZBXRDAGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: Core Scaffold Identity and Kinase-Targeted Chemistry


7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS 1368024-36-5) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine family, a purine bioisostere scaffold extensively explored for kinase inhibitor design [1]. The compound features a bromine atom at the 7-position and a carboxylic acid at the 3-position, enabling orthogonal derivatization via transition-metal-catalyzed cross-coupling and amide bond formation, respectively . The 3-carboxylic acid group distinguishes it from simple 7-bromo-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8) by permitting direct conjugation without an additional deprotection step.

Why 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid Cannot Be Replaced by Common Analogs in Kinase-Targeted Synthesis


Superficial similarity in molecular formula among 7-bromo-, 5-bromo-, and 7-chloro- analogs masks critical differences in synthetic utility and biological compatibility . The 3,7-substitution pattern is specifically required for generating 3,7-disubstituted pyrazolo[4,3-d]pyrimidine kinase inhibitors, where the 3-position amide and 7-position aryl/amino substituents cooperatively engage the kinase hinge and hydrophobic pocket [1]. Substituting the 5-bromo isomer (CAS 1368148-48-4) results in a different vector of derivatization incompatible with established CDK inhibitor pharmacophore models, while the 7-chloro analog (CAS 1497922-05-0) shows lower reactivity in Suzuki coupling, necessitating harsher conditions and often yielding lower product conversion [2].

Quantitative Evidence for Differentiation of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid from Its Closest Analogs


Regioisomeric Specificity: 7-Bromo vs. 5-Bromo in CDK2 Inhibitor Scaffold Activity

The 3,7-disubstituted pyrazolo[4,3-d]pyrimidine scaffold, accessible only from the 7-bromo-3-carboxylic acid building block, is essential for CDK2 inhibition. The 5-bromo regioisomer cannot yield the 3,7-substitution pattern required for hinge binding. In a direct comparison of trisubstituted pyrazolo[4,3-d]pyrimidines, 3,7-disubstituted derivatives bearing a 5-(R)-hydroxylalkylamino group showed IC50 values of 0.8–5 nM against CDK2, whereas corresponding 3,5-disubstituted isomers with substituents at the 5-position instead of the 7-position were inactive (IC50 > 10 µM) [1]. This 10,000-fold difference in potency underscores the irreplaceability of the 7-position substitution vector for kinase hinge interaction.

Kinase inhibitors CDK2 Structure–activity relationship Regioisomerism

Halogen Reactivity: 7-Bromo vs. 7-Chloro in Suzuki–Miyaura Cross-Coupling

The 7-bromo substituent provides a favorable balance of stability and oxidative addition reactivity compared to the 7-chloro analog. While direct comparative yiels data for pyrazolo[4,3-d]pyrimidine substrates is not reported in the peer-reviewed literature, general heterocyclic Suzuki coupling studies show that bromopyrimidines react 2- to 10-fold faster than chloropyrimidines under identical conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), with bromo substrates typically achieving >80% yield versus 50–70% for chloro analogs [1]. In pyrazolo[4,3-d]pyrimidine systems specifically, 7-chloro derivatives require microwave-assisted conditions (120°C, 30 min) or the use of specialized bulky phosphine ligands to reach yields comparable to bromo derivatives under mild thermal conditions (80°C, 2 h) [2]. The difference in C–Br vs. C–Cl bond dissociation energy (∼65 kcal/mol vs. ∼80 kcal/mol) directly translates to milder, more reliable coupling conditions that preserve the acid-labile 3-carboxylic acid functionality.

Cross-coupling Suzuki–Miyaura Halogen reactivity Synthetic chemistry

Orthogonal Dual Functionality: 3-COOH Enables Direct Amidation Without Protection/Deprotection Sequences

Unlike the simple 7-bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8, lacking the carboxylic acid), 7-bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid eliminates the need for carboxylation or functional group interconversion steps. Building blocks without a 3-carboxylic acid require a three-step sequence (bromination → carboxylation → amidation) to install the kinase-targeting amide, while the 3-COOH compound enables direct amidation (EDCI/HOBt or HATU, DMF, RT, 12 h) as the second step. In published syntheses of pyrazolo[4,3-d]pyrimidine-based CDK inhibitors, direct use of 3-carboxylic acid intermediates consistently afforded 70–85% amide coupling yields versus 40–60% cumulative yields over three-step sequences when starting from non-carboxylated precursors [1]. This step economy reduces synthesis time by 1–2 days and eliminates handling of pyrophoric organolithium reagents required for C3 carboxylation.

Amide coupling Building block efficiency Step economy Heterocyclic chemistry

Commercial Availability and Purity Benchmarking: 7-Bromo-3-COOH vs. 5-Bromo-3-COOH vs. 7-Chloro-3-COOH

A survey of global chemical suppliers (excluding prohibited sources) reveals that the 7-bromo-3-carboxylic acid (1368024-36-5) is listed by MolCore (NLT 98% purity), Leyan (98% purity), and BOC Sciences (research-grade), with multiple vendors in China and the US offering stock quantities . In contrast, the 5-bromo isomer (1368148-48-4) shows comparable vendor coverage (MolCore NLT 98%, Leyan 98%), but the 7-chloro analog (1497922-05-0) is listed by fewer suppliers and primarily at 95%+ purity (CheMenu) or 97% (Beyotime), without the NLT 98% specification offered for the bromo analogs . The higher specified purity of the 7-bromo-3-carboxylic acid (NLT 98%) versus the 7-chloro analog (≥97%) reduces the burden of pre-reaction purification, particularly important when the carboxylic acid moiety can form salts or esters with base contaminants.

Commercial sourcing Purity analysis Supply chain Building block procurement

Optimal Procurement and Application Scenarios for 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid


Parallel Synthesis of 3-Amido-7-Aryl Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry groups developing cyclin-dependent kinase (CDK) or SYK inhibitor libraries require the 7-bromo-3-carboxylic acid as the central scaffold for diversity-oriented synthesis [1]. The 7-bromo position enables Suzuki coupling with a panel of aryl/heteroaryl boronic acids (8–24 array members), while the 3-carboxylic acid permits parallel amidation with amine building blocks, generating a 2D compound matrix in two efficient steps. The proven CDK2 potency of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines (IC50 down to 0.8 nM) validates the scaffold for hit-to-lead campaigns [2]. This dual diversification capability is not achievable with the 5-bromo isomer, whose 3,5-substitution pattern yields inactive compounds against CDKs.

CR8/Roscovitine Bioisostere Development Programs Targeting CDK Selectivity

Academic and industrial groups pursuing pyrazolo[4,3-d]pyrimidine bioisosteres of purine-based CDK inhibitors (roscovitine, CR8) require the 3,7-substitution pattern for direct structural mimicry [1]. The 7-bromo-3-carboxylic acid specifically positions the aryl/benzylamino group at the C7 position corresponding to the purine C6 substituent, while the C3 amide maps to the purine C2 position. Studies have demonstrated that pyrazolo[4,3-d]pyrimidine bioisosteres of CR8 exhibit 2- to 5-fold improved antiproliferative activity in K-562 leukemia cells compared to the parent purine, with the 7-benzylamino substituent being essential for this gain [2]. The 7-chloro analog has been used historically but required protection of the carboxylic acid under harsh coupling conditions, whereas the 7-bromo variant allows for a streamlined, protecting-group-free sequence.

Microtubule Targeting Agent (MTA) Synthesis via C7 Functionalization

Research groups developing pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs) require the 7-halo-3-carboxylic acid building block for the synthesis of tubulin polymerization inhibitors [1]. Compounds such as 7-aryl-3-amido-pyrazolo[4,3-d]pyrimidines have demonstrated sub-micromolar IC50 values against MCF-7 breast cancer cell lines and inhibit tubulin polymerization at concentrations near 1 µM [2]. The 7-bromo substituent provides a versatile handle for introducing diverse aromatic and heteroaromatic groups that modulate microtubule binding affinity and overcome βIII-tubulin-mediated drug resistance, a clinically relevant mechanism of taxane resistance. The 7-chloro alternative requires more forcing conditions that can lead to epimerization at acid-sensitive positions or ring-opening side reactions in fused heterocyclic systems.

Antiangiogenic Compound Development Through 3,7-Diversification

The 7-bromo-3-carboxylic acid serves as the entry point for synthesizing trisubstituted pyrazolo[4,3-d]pyrimidine angiogenesis inhibitors [1]. Seven tested trisubstituted derivatives inhibited endothelial cell proliferation with IC50 values of 1–18 µM, without acute cytotoxicity at 10 µM, indicating a selective antiangiogenic mechanism [2]. The 3,7-substitution vector is critical for this activity profile, as systematic SAR studies have shown that moving substituents to the 5-position abolishes anti-endothelial activity. The carboxylic acid functionality at C3 enables the introduction of solubilizing amide groups that maintain the required physicochemical properties for in vivo zebrafish angiogenesis models, where compounds from this series have demonstrated reduced intersegmental vessel formation.

Quote Request

Request a Quote for 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.